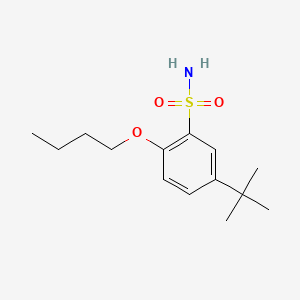
Fluorescent Yellow Ii (Disperse)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluorescent Yellow II (Disperse), also known as Disperse Yellow II and Disperse Yellow 71, is a commonly used fluorescent dye . It is a yellow powder with fluorescence . It is used for dyeing and printing of polyester and its blended fabrics, and is also used for plastic coloring .
Synthesis Analysis
The synthesis of Fluorescent Yellow II involves several steps . The raw materials, carbon disulfide (CS2) and nitrobenzene (C6H5NO2), are prepared and added to a reaction tank equipped with a stirrer and cooling device . The temperature is controlled below 30°C, and the substances are mixed thoroughly . After the reaction is complete, the product is filtered or centrifuged to obtain a deep yellow Fluorescent Yellow II product . The product is then dissolved in a suitable solvent, filtered to remove impurities, and then refined through crystallization, washing, and drying to obtain pure Fluorescent Yellow II .Future Directions
One potential future direction is the preparation of thermal transfer ink using disperse fluorescent yellow for polyester substrates . This involves mixing a disperse fluorescent yellow paste with a dispersant naphthalene sulfonic derivative via a wet grinding process to prepare thermal transfer ink with good fluorescence .
properties
CAS RN |
12223-92-6 |
|---|---|
Molecular Formula |
C19H12N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




